Pyridate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pyridate involves the reaction of 6-chloro-3-phenylpyridazine with octyl thiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbonothioate linkage .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is usually carried out in large reactors with efficient mixing and temperature control to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Pyridate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Hydrolysis: This compound can be hydrolyzed under alkaline conditions to produce Pyridafol, a hydrolysis product.

Oxidation: Oxidative conditions can lead to the formation of various oxidized derivatives of this compound.

Major Products

The major products formed from these reactions include Pyridafol and other substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pyridate is a Group 6 photosystem II (PSII)-inhibitor herbicide used in agriculture for broadleaf weed control . Research has explored its applications, interactions, and effects on crops and weeds.

Scientific Research Applications

Herbicide Interactions and Weed Control:

- Synergistic Effects this compound exhibits synergistic interactions with other herbicides, enhancing weed control. Mixing this compound with herbicides like atrazine, dicamba, dichlorprop-p, fluroxypyr, glyphosate, or halauxifen/fluroxypyr results in significant control of multiple herbicide-resistant Kochia strains . Similarly, combining this compound with mesotrione or tembotrione demonstrates synergistic control of waterhemp, with control increasing up to 53% compared to using Group 27 herbicides alone . The synergy observed with this compound is comparable to interactions between atrazine and HPPD-inhibitors .

- Waterhemp Control Studies indicate that this compound mixed with HPPD-inhibitors achieves greater than 84% control of waterhemp, while atrazine combined with HPPD-inhibitors provides greater than 74% control . This suggests this compound can be an effective alternative in managing herbicide-resistant weeds .

- Application Timing this compound is most effective when applied post-emergence to small weeds, ideally 1-2 inches in height .

Crop Tolerance:

- Chickpeas Research indicates that this compound is safe for in-crop use in chickpeas, with crop injury remaining below 10% and no yield reductions observed . Studies in 2019 and 2020 showed that this compound treatments did not cause visual injury to chickpea crops .

- Tank Mixtures Specific tank mixtures, such as this compound at 300 g ai/ha combined with Sencor® at 101 g ai/ha, have shown high levels of kochia control (over 82%) in chickpea crops .

Environmental Monitoring:

- Air Quality Assessment this compound has been included in retrospective epidemiology studies to assess air quality . It can be detected using air sampling techniques .

Data Tables: Herbicide Treatments and Weed Control

Table 1: Herbicide Treatments (g ai ha-1)

| None | Mesotrione | Tembotrione | |

|---|---|---|---|

| This compound | 350 | 350 + 53 | 350 + 46 |

| Atrazine | 280 | 280 + 53 | 280 + 46 |

*All treatments included COC and AMS at 1% v/v.

Table 2: Recovery rates of this compound and Pyridafol

| Matrix | QuEChERS-Conditions | Recoveries this compound [%] (Remaining this compound) | Recoveries this compound [%] (Pyridafol formed during extraction expr. as this compound) | Total recovery (∑ ) | Recoveries Pyridafol [%] |

|---|---|---|---|---|---|

| Raspberry | As CEN 15662, without cleanup | 103 | 2 | 105 | |

| Cucumber | As CEN 15662, without cleanup | 101 | 2 | 104 | 94 |

| Cucumber | As CEN 15662 (standard method) |

Case Studies

Waterhemp Control with this compound and HPPD-Inhibitors

- Objective To evaluate the interaction between this compound and mesotrione/tembotrione herbicides on waterhemp and determine if this combination provides equivalent weed control to atrazine with HPPD-inhibitors.

- Methods A non-crop field trial was conducted using a randomized complete block design with four replicates. Waterhemp plants of 10 to 15 cm in height were targeted, and herbicide applications were made using a pressurized CO2 backpack sprayer. Visual weed control was assessed at 7, 14, 21, and 28 days after treatment (DAT). Aboveground biomass was collected at 28 DAT to determine percent dry biomass reduction.

- Results Synergistic control of waterhemp was observed with this compound plus mesotrione or tembotrione, resulting in up to a 53% increase in control compared to Group 27 herbicides alone. This compound mixed with HPPD-inhibitors achieved greater than 84% control, while atrazine combined with HPPD-inhibitors had greater than 74% control.

Chickpea Tolerance to this compound

- Objective To assess the tolerance of chickpea to in-crop this compound applications.

- Methods Research was conducted in 2019 and 2020, applying this compound at 900 and 1800 g ai/ha (1x and 2x rates, respectively) in 2019 and at 300 and 600 g ai/ha in 2021. Treatments were compared to hand-weeded checks and Sencor® 75DF.

- Results Chickpea crop injury from this compound application was below 10% in both 2019 and 2020, with no yield reductions, indicating this compound is safe for in-crop use.

Considerations:

Mécanisme D'action

Pyridate exerts its herbicidal effects by inhibiting photosynthesis in target plants. It acts as a photosynthetic electron transport inhibitor at photosystem II, disrupting the electron flow and ultimately leading to the death of the plant . The compound is absorbed mainly through the leaves and translocated to the site of action, where it interferes with the photosynthetic machinery .

Comparaison Avec Des Composés Similaires

Pyridate belongs to the class of pyridazine herbicides, which includes other compounds such as Pyridaben and Norflurazon . Compared to these similar compounds, this compound is unique in its specific molecular structure and selective action against broad-leaved weeds .

List of Similar Compounds

- Pyridaben

- Norflurazon

- Emorfazone

- Zardaverine

This compound’s unique structure and mode of action make it a valuable tool in both agricultural and scientific research, offering specific advantages over other herbicides in its class .

Activité Biologique

Pyridate is a herbicide primarily used for controlling broadleaf weeds in various crops, including vegetables like cabbage and chickpeas. This article presents a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, effects on plant physiology, toxicity profiles, and relevant case studies.

This compound functions as a selective herbicide, targeting specific biochemical pathways in plants. It inhibits the photosynthetic electron transport chain by acting on the D1 protein of photosystem II, leading to the disruption of chlorophyll synthesis and ultimately causing plant death. This mechanism is particularly effective against broadleaf weeds while allowing for the growth of certain crops.

Effects on Plant Physiology

Research indicates that this compound can significantly impact plant physiology, particularly regarding nodulation in legumes. A study examining the effects of this compound on chickpea-Mesorhizobium symbiosis found that exposure to recommended doses reduced nodulation by 29% to 73%, with varying impacts across different cultivars . The 'Desi' cultivar exhibited greater sensitivity to this compound compared to others.

Toxicity Profiles

The toxicity of this compound has been evaluated through various studies. The Environmental Protection Agency (EPA) has documented several findings:

- Acute Toxicity : this compound has been classified with an oral LD50 ranging from 1350 mg/kg to 5000 mg/kg, indicating moderate to low acute toxicity in mammals .

- Chronic Effects : In chronic studies involving dogs, neurotoxic symptoms were observed at higher doses (60 mg/kg/day), including ataxia and excessive salivation. However, no significant increase in tumor incidence was noted in long-term studies involving rats and mice .

- Developmental Toxicity : Studies on Wistar HAN rats indicated developmental issues such as decreased fetal body weight and skeletal malformations when exposed to high doses of this compound .

Study 1: this compound and Chickpea Nodulation

A significant study conducted over two growing seasons assessed the impact of this compound on chickpea nodulation. Results showed that:

| Cultivar | Nodulation Reduction (%) |

|---|---|

| Desi | 73 |

| Kabuli | 29 |

| Other Cultivars | Variable |

This study underscores the need for careful management of this compound application rates to mitigate adverse effects on beneficial symbiotic relationships in legumes .

Study 2: Environmental Impact Assessment

An environmental risk assessment conducted by the EPA evaluated the potential risks associated with this compound use. Key findings included:

- Soil Residue Metabolism : this compound residues were shown to degrade rapidly in soil, reducing long-term environmental persistence.

- Dietary Risk Estimates : Acute and chronic dietary risk assessments indicated that exposure levels for the general population remained below safety thresholds, suggesting minimal risk under current usage patterns .

Propriétés

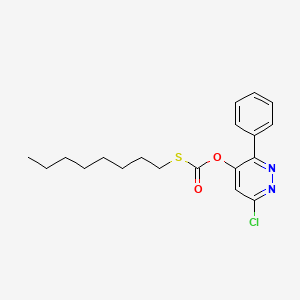

IUPAC Name |

(6-chloro-3-phenylpyridazin-4-yl) octylsulfanylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-2-3-4-5-6-10-13-25-19(23)24-16-14-17(20)21-22-18(16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZCTMAVMHRNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC(=O)OC1=CC(=NN=C1C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032639 | |

| Record name | Pyridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55512-33-9 | |

| Record name | Pyridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55512-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055512339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(6-chloro-3-phenylpyridazin-4-yl) S-octyl thiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQH131LU0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.